Cypripedin

Description

Structure

3D Structure

Properties

CAS No. |

8031-72-9 |

|---|---|

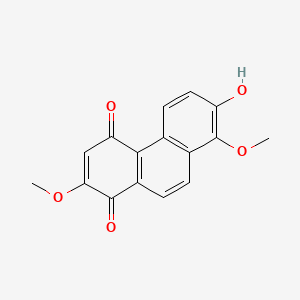

Molecular Formula |

C16H12O5 |

Molecular Weight |

284.26 g/mol |

IUPAC Name |

7-hydroxy-2,8-dimethoxyphenanthrene-1,4-dione |

InChI |

InChI=1S/C16H12O5/c1-20-13-7-12(18)14-8-5-6-11(17)16(21-2)9(8)3-4-10(14)15(13)19/h3-7,17H,1-2H3 |

InChI Key |

BMYGDZTYQFCHKI-UHFFFAOYSA-N |

SMILES |

COC1=CC(=O)C2=C(C1=O)C=CC3=C2C=CC(=C3OC)O |

Canonical SMILES |

COC1=CC(=O)C2=C(C1=O)C=CC3=C2C=CC(=C3OC)O |

Other CAS No. |

8031-72-9 |

Synonyms |

2,8-dimethoxy-7-hydroxy-1,4-phenanthraquinone cypripedin |

Origin of Product |

United States |

Foundational & Exploratory

Cypripedin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cypripedin, a phenanthrenequinone derived from the orchid Dendrobium densiflorum, has emerged as a promising natural compound with demonstrated anti-cancer properties. This technical guide delineates the molecular mechanisms through which this compound exerts its effects on cancer cells, with a primary focus on its role in inducing apoptosis and inhibiting the epithelial-to-mesenchymal transition (EMT). This document provides a comprehensive overview of the key signaling pathways modulated by this compound, detailed experimental protocols for assessing its activity, and a quantitative summary of its cytotoxic effects.

Introduction

The search for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Natural products represent a rich source of bioactive compounds with therapeutic potential. This compound has been identified as one such compound, exhibiting cytotoxic and anti-metastatic activities in preclinical studies, particularly in non-small cell lung cancer (NSCLC) models. This guide synthesizes the current understanding of this compound's mechanism of action, providing a technical resource for researchers in oncology and drug development.

Core Mechanism of Action

This compound's anti-cancer activity is multi-faceted, primarily converging on the induction of programmed cell death (apoptosis) and the suppression of cellular processes that promote metastasis.

Induction of Apoptosis

This compound triggers the intrinsic pathway of apoptosis, a mitochondrial-mediated cell death cascade. In human non-small cell lung cancer NCI-H460 cells, this compound treatment leads to characteristic morphological changes associated with apoptosis, including DNA condensation and chromatin fragmentation, at concentrations greater than 50 μM[1].

The key molecular events in this compound-induced apoptosis include:

-

Downregulation of Anti-Apoptotic Bcl-2 Family Proteins: this compound decreases the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL[1][2]. These proteins normally function to prevent the release of pro-apoptotic factors from the mitochondria. Their downregulation by this compound sensitizes the cancer cells to apoptotic stimuli.

-

Activation of Caspases: The commitment to apoptosis is executed by a family of proteases called caspases. This compound treatment leads to the activation of caspase-3, a key executioner caspase[1][2]. The activation of caspase-3 orchestrates the cleavage of various cellular substrates, leading to the dismantling of the cell.

Inhibition of Epithelial-to-Mesenchymal Transition (EMT)

EMT is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness, which are critical for cancer metastasis. This compound has been shown to attenuate EMT in NSCLC cells[3][4].

The mechanism underlying this compound's anti-EMT effects involves the modulation of the Akt/GSK-3β signaling pathway:

-

Inhibition of Akt Phosphorylation: this compound treatment leads to a decrease in the phosphorylation of Akt (also known as Protein Kinase B) at Serine 473[3][5]. Akt is a crucial signaling node that promotes cell survival and proliferation. Its inactivation is a key step in this compound's anti-cancer activity.

-

Modulation of GSK-3β Activity: The inactivation of Akt by this compound subsequently affects the activity of Glycogen Synthase Kinase 3β (GSK-3β). This compound treatment reduces the inhibitory phosphorylation of GSK-3β at Serine 9[3][5].

-

Downregulation of EMT Markers: The modulation of the Akt/GSK-3β axis by this compound results in the downregulation of key EMT-associated proteins, including Slug, N-Cadherin, and Vimentin[3][4][5]. This leads to a reduction in the migratory and invasive potential of the cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on cancer cell viability and proliferation.

Table 1: Cytotoxicity of this compound in Non-Small Cell Lung Cancer Cell Lines

| Cell Line | Assay | Time Point(s) | IC50 / Effective Concentration | Reference |

| H460 | MTT Assay | 24, 48, 72 h | > 50 µM induces apoptosis | [1] |

| H460 | MTT Assay | 24, 48, 72 h | Concentration-dependent decrease in viability (0-100 µM) | [5] |

| H23 | MTT Assay | 24, 48, 72 h | ~50 µM shows significant viability reduction at 72h | [3] |

Table 2: Effect of this compound on Cell Proliferation

| Cell Line | Assay | Concentration(s) | Time Point(s) | Effect | Reference |

| H460 | Cell Proliferation Assay | 0-20 µM (non-toxic) | 24, 48, 72 h | Significant reduction in cell growth at 72h | [5] |

| H23 | Cell Proliferation Assay | 0-50 µM (non-toxic) | 24, 48, 72 h | Significant reduction in cell growth at 48h and 72h | [3] |

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Pathway

Caption: this compound induces apoptosis by inhibiting Bcl-2/Bcl-xL, leading to caspase activation.

This compound's Effect on the Akt/GSK-3β/EMT Pathway

Caption: this compound inhibits EMT by suppressing the Akt/GSK-3β signaling pathway.

Experimental Workflow for Assessing this compound's Activity

Caption: Workflow for evaluating the anti-cancer effects of this compound.

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product[6][7][8][9][10].

-

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader[6].

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by propidium iodide, PI)[11][12][13].

-

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Induce apoptosis by treating cells with this compound.

-

Harvest the cells (including floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1x10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.

-

Incubate the cells for 15-20 minutes at room temperature in the dark[13].

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample and can provide semi-quantitative data on protein expression levels[14][15][16].

-

Materials:

-

Treated and control cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Lyse the cell pellets in ice-cold lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Conclusion

This compound demonstrates significant anti-cancer potential through the dual mechanisms of inducing apoptosis and inhibiting the epithelial-to-mesenchymal transition. Its ability to modulate the Bcl-2 family of proteins and the Akt/GSK-3β signaling pathway highlights its promise as a lead compound for the development of novel cancer therapeutics. Further research is warranted to explore its efficacy in a broader range of cancer types and to evaluate its in vivo activity and safety profile. This guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the therapeutic potential of this compound.

References

- 1. This compound, a phenanthrenequinone from Dendrobium densiflorum, sensitizes non-small cell lung cancer H460 cells to cisplatin-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound diminishes an epithelial-to-mesenchymal transition in non-small cell lung cancer cells through suppression of Akt/GSK-3β signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound diminishes an epithelial-to-mesenchymal transition in non-small cell lung cancer cells through suppression of Akt/GSK-3β signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchhub.com [researchhub.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. bosterbio.com [bosterbio.com]

- 14. medium.com [medium.com]

- 15. Western blot analysis of cell lines [bio-protocol.org]

- 16. origene.com [origene.com]

The Biological Activity of Cypripedin: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cypripedin, a phenanthrenequinone primarily isolated from the orchid Dendrobium densiflorum, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of the biological activities of this compound extracts and the purified compound, with a focus on its anticancer properties. This document synthesizes available quantitative data, details the experimental protocols utilized in key studies, and visualizes the known signaling pathways through which this compound exerts its effects. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other related natural products.

Introduction

Natural products have long been a pivotal source of novel therapeutic agents. Among these, compounds derived from orchids are increasingly being explored for their diverse pharmacological activities. This compound (Figure 1), a phenanthrenequinone, is a prominent secondary metabolite of Dendrobium densiflorum.[1][2] Recent studies have highlighted its potent biological effects, particularly its anticancer and chemosensitizing activities in non-small cell lung cancer (NSCLC). This guide will delve into the specifics of these activities, providing a technical foundation for further research and development.

Figure 1. Chemical structure of this compound.[3]

Biological Activities of this compound

The primary focus of research on this compound has been its effects on cancer cells, including the induction of apoptosis, sensitization to conventional chemotherapy, and inhibition of cell migration. While the broader class of phenanthrenes exhibits a range of biological activities, including antimicrobial and anti-inflammatory effects, specific data for this compound in these areas are limited.

Anticancer Activity

This compound has demonstrated significant cytotoxic and pro-apoptotic effects, particularly against non-small cell lung cancer (NSCLC) cell lines.

Studies on the human NSCLC cell line NCI-H460 have shown that this compound induces apoptosis in a dose-dependent manner. At concentrations greater than 50 µM, this compound leads to morphological changes characteristic of apoptosis, such as DNA condensation and chromatin fragmentation.[1] This is accompanied by the activation of caspase-3 and the downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] Lower concentrations (≤20 µM) of this compound did not show significant effects on cell growth over a 72-hour period.[4]

A key finding is the ability of non-cytotoxic doses of this compound to synergistically enhance the efficacy of cisplatin, a first-line chemotherapeutic agent for lung cancer.[1] This sensitizing effect is mediated, at least in part, through the downregulation of the anti-apoptotic protein Bcl-xL.[1]

This compound has been shown to attenuate the migratory behavior of H460 lung cancer cells.[4][5] This is achieved through the suppression of the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis. This compound treatment leads to the downregulation of EMT markers such as Slug, N-Cadherin, and Vimentin.[4]

Quantitative Data Summary

The following tables summarize the quantitative data available for the biological activities of this compound and related phenanthrene derivatives.

Table 1: Cytotoxicity of this compound against NCI-H460 Non-Small Cell Lung Cancer Cells

| Concentration (µM) | Treatment Duration (hours) | Relative Cell Viability (Fold Change vs. Control) | Percentage of Apoptotic Nuclei (%) |

| ≤ 20 | 72 | No significant change | Not specified |

| 50 | 24 | 0.79 | Not specified |

| 50 | 72 | 0.70 | 15.28 |

| 100 | 24 | 0.69 | Not specified |

| 100 | 72 | 0.52 | 38.29 |

| Data sourced from[3][4][5]. |

Table 2: Effect of this compound on NCI-H460 Cell Migration (Transwell Assay)

| This compound Concentration (µM) | Relative Number of Migrated Cells (Fold Change vs. Control) |

| 5 | 0.39 |

| 10 | 0.15 |

| 20 | 0.03 |

| Data sourced from[5]. |

Table 3: Cytotoxic and Antimicrobial Activities of Other Phenanthrene Derivatives from Orchids

| Compound | Source | Biological Activity | Cell Line/Organism | IC50 / MIC (µM) |

| Ephemeranthoquinone B | Cymbidium Great Flower Marie Laurencin | Cytotoxicity | HL-60 | 2.8 |

| Ephemeranthoquinone B | Cymbidium Great Flower Marie Laurencin | Antibacterial | Bacillus subtilis | 4.88 - 65.10 |

| Marylaurencinoside A | Cymbidium Great Flower Marie Laurencin | Cytotoxicity | HL-60 | 19.3 - 52.4 |

| Data for comparison purposes, sourced from relevant literature. |

Signaling Pathway

This compound's inhibitory effect on cancer cell migration and EMT is mediated through the suppression of the Akt/GSK-3β signaling pathway, which leads to the degradation of the transcription factor Slug.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the literature on this compound's biological activity.

Extraction and Isolation of this compound

A detailed, step-by-step protocol for the extraction and isolation of this compound from Dendrobium densiflorum is not extensively documented in the readily available literature. However, a general procedure can be inferred from studies on related compounds from the same plant. The process typically involves:

-

Drying and Pulverization: The plant material (e.g., stems of Dendrobium densiflorum) is air-dried and ground into a fine powder.

-

Solvent Extraction: The powdered material is subjected to extraction with an organic solvent, such as methanol or dichloromethane, at room temperature for an extended period. This process is often repeated multiple times to ensure maximum yield.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions are further purified using various chromatographic techniques, such as column chromatography on silica gel or Sephadex, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cell Culture

The human non-small cell lung cancer cell line NCI-H460 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability

-

Cell Seeding: NCI-H460 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 0-100 µM) for different time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Western Blot Analysis

-

Protein Extraction: After treatment with this compound, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Bcl-2, caspase-3, Akt, p-Akt, GSK-3β, p-GSK-3β, Slug, N-Cadherin, Vimentin, and GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Wound Healing Assay

-

Cell Seeding: NCI-H460 cells are seeded in a 24-well plate and grown to confluence.

-

Scratch Creation: A sterile pipette tip is used to create a uniform scratch in the cell monolayer.

-

Treatment: The cells are washed with PBS to remove debris and then treated with non-toxic concentrations of this compound (e.g., 0-20 µM) in a low-serum medium.

-

Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 24, 48, and 72 hours) using an inverted microscope.

-

Data Analysis: The width of the scratch is measured, and the rate of wound closure is calculated to assess cell migration.

Transwell Migration Assay

-

Cell Preparation: NCI-H460 cells are pre-treated with non-toxic concentrations of this compound for 72 hours.

-

Assay Setup: The treated cells (e.g., 5 x 10⁴ cells) are seeded in the upper chamber of a Transwell insert with a porous membrane (e.g., 8 µm pore size) in a serum-free medium. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).

-

Incubation: The plate is incubated for a specified period (e.g., 18 hours) to allow cell migration.

-

Staining and Visualization: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with a fluorescent dye (e.g., DAPI).

-

Quantification: The number of migrated cells is counted in several random fields under a fluorescence microscope.

Other Potential Biological Activities

While the primary focus of this compound research has been on its anticancer effects, the broader class of phenanthrenes from orchids is known for other biological activities.

Antimicrobial Activity

Anti-inflammatory Activity

There is currently a lack of specific studies evaluating the anti-inflammatory properties of this compound. General in vitro anti-inflammatory assays, such as measuring the inhibition of nitric oxide (NO) production or the release of pro-inflammatory cytokines like TNF-α in lipopolysaccharide (LPS)-stimulated macrophages, could be employed to investigate this potential activity.

Conclusion and Future Directions

This compound, a phenanthrenequinone from Dendrobium densiflorum, exhibits promising anticancer activity, particularly in non-small cell lung cancer. Its ability to induce apoptosis, sensitize cancer cells to conventional chemotherapy, and inhibit cell migration by targeting the Akt/GSK-3β/Slug signaling pathway makes it a compelling candidate for further preclinical and clinical investigation.

Future research should focus on several key areas:

-

Elucidation of a detailed extraction and purification protocol to facilitate the large-scale production of this compound for further studies.

-

In-depth investigation of its antimicrobial and anti-inflammatory properties to broaden its potential therapeutic applications.

-

In vivo studies to validate the in vitro findings and assess the safety and efficacy of this compound in animal models of cancer.

-

Exploration of its effects on other cancer types to determine the breadth of its anticancer activity.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

- 1. This compound, a phenanthrenequinone from Dendrobium densiflorum, sensitizes non-small cell lung cancer H460 cells to cisplatin-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a phenanthrenequinone from Dendrobium densiflorum, sensitizes non-small cell lung cancer H460 cells to cisplatin-mediated apoptosis | springermedicine.com [springermedicine.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound diminishes an epithelial-to-mesenchymal transition in non-small cell lung cancer cells through suppression of Akt/GSK-3β signalling - PMC [pmc.ncbi.nlm.nih.gov]

Cypripedin as a Phytoalexin in Orchidaceae: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

An in-depth exploration of the biosynthesis, bioactivity, and experimental protocols related to the orchid phytoalexin, cypripedin.

Introduction

The Orchidaceae family, one of the largest and most diverse groups of flowering plants, is a rich source of unique secondary metabolites with significant pharmacological potential. Among these are the phytoalexins, antimicrobial compounds synthesized by plants in response to pathogen attack or environmental stress. This technical guide focuses on this compound, a phenanthrene-based phytoalexin found in various orchid species, including Cypripedium calceolus and Dendrobium densiflorum.[1][2] this compound and related phenanthrenes from orchids have garnered interest for their potential antimicrobial and cytotoxic activities.[3][4] This document provides a comprehensive overview of this compound, including its chemical properties, biosynthetic pathway, and methods for its isolation, induction, and biological evaluation.

Chemical Structure and Properties of this compound

This compound is a phenanthrenequinone with the chemical name 7-hydroxy-2,8-dimethoxy-1,4-phenanthrenedione.[2] Its structure is characterized by a three-ring aromatic phenanthrene core with methoxy and hydroxyl functional groups, which contribute to its biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₅ | PubChem CID 174864[2] |

| Molecular Weight | 284.26 g/mol | PubChem CID 174864[2] |

| Class | Phenanthrenequinone | ChemicalBook[1] |

| Known Sources | Cypripedium calceolus, Dendrobium densiflorum | PubChem CID 174864[2] |

Biosynthesis of this compound

The biosynthesis of phenanthrene phytoalexins in orchids is a complex process that originates from the phenylpropanoid pathway. While the precise gene-to-enzyme pathway for this compound is not fully elucidated, the general steps for related phenanthrenes provide a strong model. The pathway initiates with the amino acid L-phenylalanine and proceeds through the formation of bibenzyl and dihydrophenanthrene intermediates.

Key enzymatic steps are believed to involve:

-

Bibenzyl Synthase (BBS): This enzyme catalyzes the condensation of dihydro-m-coumaroyl-CoA and malonyl-CoA to form a dihydrostilbene, a crucial precursor to the phenanthrene skeleton.[5]

-

Cytochrome P450 (CYP) Enzymes: These enzymes are critical for the hydroxylation, methoxylation, and cyclization reactions that modify the bibenzyl backbone to form the final phenanthrene structure.[6][7][8][9] Transcriptomic analyses in orchids like Dendrobium officinale have identified candidate CYP450 genes involved in bibenzyl and phenanthrene biosynthesis.[10][11]

Proposed biosynthetic pathway of this compound in Orchidaceae.

Antimicrobial Activity of Orchid Phenanthrenes

While specific quantitative data for the antimicrobial activity of this compound is limited in publicly available literature, studies on other phenanthrenes isolated from Orchidaceae provide valuable insights into the potential efficacy of this class of compounds. The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

The following table summarizes the reported MIC values for various phenanthrene derivatives from different orchid species against a range of bacterial and fungal pathogens. This data suggests that phenanthrenes, and by extension this compound, are likely to exhibit broad-spectrum antimicrobial activity.

| Phenanthrene Compound | Orchid Source | Test Organism | MIC (µg/mL) | Reference |

| Coelonin | Coelogyne cristata | Staphylococcus aureus | 12.5 | [12] |

| Bacillus subtilis | 25 | [12] | ||

| Escherichia coli | 50 | [12] | ||

| Pseudomonas aeruginosa | >100 | [12] | ||

| Hircinol | Loroglossum hircinum | Botrytis cinerea | 50 | [13] |

| Orchinol | Orchis militaris | Botrytis cinerea | 25 | [13] |

| Denbinobin | Dendrobium nobile | Mycobacterium tuberculosis | 1.56 | [14] |

| 3,4,8-trimethoxyphenanthrene-2,5-diol | Dendrobium moniliforme | Candida albicans | 16 | [13] |

| 4,6-Dihydroxym-2,3,7-trimethoxyphenanthrene | Dendrobium plicatile | Staphylococcus aureus | 8 | [13] |

| Bacillus subtilis | 4 | [13] |

Note: The absence of specific MIC values for this compound highlights a key area for future research.

Experimental Protocols

This section provides detailed methodologies for the isolation, induction, and antimicrobial evaluation of this compound and related phenanthrenes from orchid tissues.

Isolation and Purification of this compound

The isolation of this compound from orchid material, such as the pseudobulbs of Dendrobium densiflorum, involves solvent extraction followed by chromatographic separation.

Protocol:

-

Plant Material Preparation: Air-dry the orchid pseudobulbs at room temperature for several weeks and then grind them into a fine powder.

-

Extraction:

-

Macerate the powdered plant material with methanol (MeOH) at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanolic extract in a mixture of water and ethyl acetate (1:1, v/v).

-

Separate the ethyl acetate fraction, which will contain the phenanthrenes, and evaporate the solvent to dryness.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Sephadex LH-20 Column Chromatography: Further purify the fractions containing phenanthrenes using a Sephadex LH-20 column with methanol as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound can be achieved using preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile and water.

-

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

References

- 1. This compound | 8031-72-9 [chemicalbook.com]

- 2. 7-Hydroxy-2,8-dimethoxy-1,4-phenanthrenedione | C16H12O5 | CID 174864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a phenanthrenequinone from Dendrobium densiflorum, sensitizes non-small cell lung cancer H460 cells to cisplatin-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Integrated metabolomic and transcriptomic analyses of Dendrobium chrysotoxum and D. thyrsiflorum reveal the biosynthetic pathway from gigantol to erianin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Walk Through the Maze of Secondary Metabolism in Orchids: A Transcriptomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Cytochrome P450 Gene Families: Role in Plant Secondary Metabolites Pro" by Panchali Chakraborty, Ashok Biswas et al. [digitalcommons.mtu.edu]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Phenanthrenes from Orchidaceae and Their Biological Activities [ouci.dntb.gov.ua]

- 14. benchchem.com [benchchem.com]

The Discovery, Isolation, and Biological Activity of Cypripedin from Dendrobium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cypripedin, a phenanthrenequinone found in Dendrobium species, has emerged as a promising natural compound with significant anticancer properties. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this compound, with a focus on its potential as a therapeutic agent. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its known biological effects and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

The Orchidaceae family, one of the largest and most diverse groups of flowering plants, has a long history of use in traditional medicine. Dendrobium, a prominent genus within this family, is a rich source of bioactive secondary metabolites, including alkaloids, bibenzyls, and phenanthrenes. Among these, this compound, a phenanthrenequinone, has garnered significant attention for its potent cytotoxic and pro-apoptotic effects against various cancer cell lines.

First isolated from Dendrobium densiflorum, this compound has been shown to be particularly effective against non-small cell lung cancer.[1][2] Its mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways, making it a compelling candidate for further investigation in cancer drug discovery and development. This guide will detail the scientific journey of this compound, from its natural source to its potential clinical applications.

Discovery and Sourcing

This compound is a naturally occurring phenanthrenequinone that has been identified in several orchid species, most notably Dendrobium densiflorum.[2] It has also been isolated from other orchids, such as Cymbidium ensifolium. The presence of this compound in these plants underscores the potential of the Orchidaceae family as a source of novel therapeutic compounds. For research and development purposes, this compound is primarily obtained through the extraction and purification from its natural plant sources.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and purification of this compound from Dendrobium plant material, as well as a common method for assessing its cytotoxic activity.

Isolation and Purification of this compound

This protocol is a composite of established methods for the isolation of phenanthrenes from orchids.

3.1.1. Plant Material Preparation

-

Obtain fresh or dried stems of Dendrobium densiflorum.

-

Wash the plant material thoroughly to remove any contaminants.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until completely brittle.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

3.1.2. Extraction

-

Macerate the powdered plant material in dichloromethane (CH2Cl2) or methanol (MeOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional agitation.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

3.1.3. Fractionation and Purification

-

If a methanolic extract was prepared, it can be further partitioned by dissolving it in a methanol-water mixture (9:1) and then extracting sequentially with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.

-

Subject the crude extract or the most active fraction (typically the ethyl acetate fraction) to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3) and visualizing under UV light (254 nm and 366 nm).

-

Pool the fractions containing the compound of interest (this compound) based on their TLC profiles.

-

Further purify the pooled fractions using preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

Characterize the purified this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.

Cell Viability Assay (MTT Assay)

This assay is commonly used to determine the cytotoxic effects of a compound on cancer cells.

-

Seed cancer cells (e.g., H460, HeLa, U251) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Prepare a stock solution of pure this compound in dimethyl sulfoxide (DMSO).

-

Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound and related extracts.

| Extract/Compound | Cell Line | Assay | IC50 Value |

| Dendrobium densiflorum stem extract | HeLa (Cervical Cancer) | MTT | 369.16 µg/mL |

| Dendrobium densiflorum stem extract | U251 (Glioblastoma) | MTT | 470.97 µg/mL |

| This compound | H460 (Non-small cell lung cancer) | Proliferation Assay | ~50 µM (Significant growth inhibition) |

| This compound | H23 (Non-small cell lung cancer) | Proliferation Assay | ~50 µM (Significant growth inhibition) |

Note: Further research is required to establish a comprehensive profile of the IC50 values of pure this compound against a wider range of human cancer cell lines.

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects by modulating key cellular signaling pathways involved in apoptosis and cell survival.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. It achieves this by targeting the intrinsic apoptosis pathway.[2] Specifically, this compound downregulates the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, while simultaneously activating caspase-3, a key executioner caspase.[2] This cascade of events leads to the characteristic morphological and biochemical changes associated with apoptosis, ultimately resulting in cancer cell death.

Inhibition of the Akt/GSK-3β Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. This compound has been shown to inhibit the Akt/GSK-3β signaling pathway. By inhibiting the phosphorylation of Akt, this compound prevents the inactivation of Glycogen Synthase Kinase 3 Beta (GSK-3β). Active GSK-3β can then phosphorylate and promote the degradation of downstream targets that are involved in cell survival and proliferation, thereby contributing to the anticancer effects of this compound. This pathway is also implicated in the epithelial-to-mesenchymal transition (EMT), a process that promotes cancer cell migration and metastasis.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation, purification, and bioactivity assessment of this compound.

Conclusion and Future Directions

This compound, a phenanthrenequinone isolated from Dendrobium species, demonstrates significant potential as an anticancer agent. Its ability to induce apoptosis and inhibit key cell survival pathways in cancer cells makes it a valuable lead compound for drug development. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the therapeutic applications of this compound.

Future research should focus on:

-

Optimizing the isolation and purification process to improve the yield of this compound.

-

Conducting comprehensive studies to determine the IC50 values of pure this compound against a broad panel of human cancer cell lines.

-

Elucidating the full spectrum of its mechanisms of action and identifying potential synergistic effects with existing chemotherapeutic drugs.

-

Investigating its in vivo efficacy and safety in preclinical animal models.

Through continued research and development, this compound may one day translate from a promising natural product into a valuable tool in the fight against cancer.

References

The Structural Elucidation of Cypripedin and its Analogues: A Technical Guide for Drug Development Professionals

Introduction: The Orchidaceae family is a rich source of structurally diverse secondary metabolites, among which phenanthrenequinones have garnered significant attention for their potent biological activities. Cypripedin (7-hydroxy-2,8-dimethoxy-1,4-phenanthrenedione), a phenanthrenequinone isolated from orchids such as Dendrobium densiflorum, has demonstrated notable anticancer properties. This technical guide provides a comprehensive overview of the structural elucidation of this compound and its analogues, detailing the experimental protocols for their isolation and characterization. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Structural Elucidation of this compound and its Analogues

The definitive structure of this compound and its analogues is established through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods, complemented by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide a complete picture of the molecular architecture.

This compound: Core Structure

This compound is identified as 7-hydroxy-2,8-dimethoxy-1,4-phenanthrenedione. Its core is a phenanthrenequinone skeleton, with the molecular formula C₁₆H₁₂O₅ and a molecular weight of 284.26 g/mol [1].

Spectroscopic Data

Table 1: ¹H-NMR Spectroscopic Data for this compound Analogues (in CD₃OD)

| Position | Analogue 1 (δ ppm, J in Hz) | Analogue 2 (δ ppm, J in Hz) |

| H-2 | 6.18 (1H, s) | - |

| H-5 | 9.41 (1H, d, J=9.3) | 8.99 (1H, d, J=9.0) |

| H-6 | - | 7.24 (1H, d, J=9.0) |

| H-7 | 7.26 (1H, dd, J=9.3, 2.0) | - |

| H-8 | 7.14 (1H, d, J=2.0) | - |

| H-9 | 7.94 (1H, d, J=8.8) | 8.32 (1H, d, J=8.8) |

| H-10 | 8.03 (1H, d, J=8.8) | 7.73 (1H, d, J=8.8) |

Data for Analogue 1 and 2 are for two novel phenanthrenediones isolated from Dendrobii Herba.[2]

Table 2: ¹³C-NMR Spectroscopic Data for this compound Analogues (in CD₃OD)

| Position | Analogue 1 (δ ppm) | Analogue 2 (δ ppm) |

| C-1 | 180.9 | - |

| C-4 | 188.8 | - |

| C-4b | - | - |

| C-5 | - | - |

| C-6 | - | - |

| C-7 | - | - |

| C-8 | - | - |

| C-8a | - | - |

| C-9 | - | - |

| C-10 | - | - |

Data for Analogue 1 and 2 are for two novel phenanthrenediones isolated from Dendrobii Herba.[2]

Table 3: Mass Spectrometry and UV-Vis Data for this compound and Analogues

| Compound | Molecular Formula | [M+Na]⁺ (m/z) | UV λmax (nm) |

| This compound | C₁₆H₁₂O₅ | - | Not Available |

| Analogue 1 | - | 311.0891 | Not Available |

| Analogue 2 | - | - | Not Available |

| 5-methoxy-7-hydroxy-9,10-dihydro-1,4-phenanthrenequinone | C₁₅H₁₂O₄ | - | 222, 260, 334, 490 |

Data for Analogue 1 from Dendrobii Herba[2]. UV data for 5-methoxy-7-hydroxy-9,10-dihydro-1,4-phenanthrenequinone from a study on Dendrobium virgineum[3].

Experimental Protocols

The isolation and structural elucidation of this compound and its analogues involve a series of well-defined experimental procedures.

Isolation and Purification

A general workflow for the isolation of phenanthrenequinones from Dendrobium species is outlined below. This protocol is adapted from the successful isolation of related compounds from Dendrobium virgineum[4].

Diagram 1: Experimental Workflow for Isolation

Caption: General workflow for the isolation of phenanthrenes from orchids.

Detailed Protocol:

-

Extraction: The dried and powdered whole plant material (e.g., 2.7 kg of Dendrobium virgineum) is extracted three times with methanol (20 L) at room temperature. The solvent is then evaporated to yield the crude methanol extract[4].

-

Partitioning: The crude extract is partitioned between ethyl acetate (EtOAc) and water. The EtOAc layer, containing the compounds of interest, is collected and concentrated[4].

-

Initial Fractionation: The EtOAc extract is subjected to vacuum liquid chromatography on a silica gel column, using a gradient of acetone in hexane to yield several primary fractions[4].

-

Column Chromatography: Individual fractions are further separated by silica gel column chromatography, again using an acetone-hexane gradient[4].

-

Size-Exclusion Chromatography: Fractions from the previous step are subjected to size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent to remove polymeric and other high molecular weight impurities[4].

-

Final Purification: Final purification of the target compounds is achieved by repeated column chromatography with a suitable solvent system, such as an ethyl acetate-hexane gradient, to yield the pure phenanthrenequinones[4].

Structural Characterization

The purified compounds are then subjected to a suite of spectroscopic analyses to determine their structures.

-

NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC, NOESY) experiments are performed to establish the carbon-hydrogen framework and connectivity of the molecule[3][5][6].

-

Mass Spectrometry: High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula[3][5].

-

UV-Vis and IR Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, while IR spectroscopy identifies the functional groups present[4].

Western Blot Analysis for Biological Activity

To investigate the mechanism of action of this compound, Western blot analysis is a key technique. The following is a generalized protocol for assessing the effect of this compound on the Akt/GSK-3β/Slug signaling pathway.

Diagram 2: Western Blot Experimental Workflow

Caption: Overview of the Western blot experimental workflow.

Detailed Protocol:

-

Cell Culture and Treatment: Cancer cells (e.g., H460 non-small cell lung cancer cells) are cultured to 70-80% confluency and treated with desired concentrations of this compound or a vehicle control[5].

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors[5].

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay[5].

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis[4].

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane[4].

-

Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour to prevent non-specific antibody binding[4].

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-GSK-3β, GSK-3β, Slug, Bcl-2, cleaved caspase-3) diluted in blocking buffer[4][5].

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature[4].

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged using a digital imaging system or X-ray film[5].

Biological Activity and Signaling Pathways

This compound has been shown to sensitize non-small cell lung cancer cells to cisplatin-mediated apoptosis[7]. This activity is associated with the downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL and the activation of caspase-3[7]. Furthermore, this compound has been found to attenuate the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis, by suppressing the Akt/GSK-3β signaling pathway. This leads to the degradation of the transcription factor Slug, a key regulator of EMT.

Diagram 3: this compound Signaling Pathway

Caption: Proposed signaling pathway for this compound's anticancer effects.

This compound and its analogues represent a promising class of natural products for the development of novel anticancer therapies. Their structural elucidation, achieved through a combination of chromatographic and spectroscopic techniques, is a critical step in understanding their structure-activity relationships. The detailed experimental protocols provided in this guide offer a framework for the isolation, characterization, and biological evaluation of these compounds. Further research into the specific molecular targets and signaling pathways of this compound and its analogues will be crucial for their translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a phenanthrenequinone from Dendrobium densiflorum, sensitizes non-small cell lung cancer H460 cells to cisplatin-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The AKT/GSK3β-Mediated Slug Expression Contributes to Oxaliplatin Resistance in Colorectal Cancer via Upregulation of ERCC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Denbinobin | C16H12O5 | CID 10423984 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Cypripedin on Tumor Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxic effects of cypripedin, a phenanthrenequinone isolated from orchids of the Dendrobium and Cymbidium genera, on various tumor cell lines. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways involved in this compound's mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The primary endpoints measured are the half-maximal inhibitory concentration (IC50) and the induction of apoptosis. The available data from key studies are summarized below.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

The following table presents the IC50 values of this compound after a 24-hour treatment period, as determined by the MTT assay.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-H460 | Non-Small Cell Lung Cancer | 100.8 ± 4.5 | [1][2][3] |

| MCF7 | Breast Cancer | 80.5 ± 2.1 | [1][2][3] |

| CaCo2 | Colon Cancer | 110.6 ± 3.8 | [1][2][3] |

Table 2: Apoptosis Induction by this compound in Human Cancer Cell Lines

The percentage of apoptotic cells was determined by Hoechst 33342 and propidium iodide co-staining after 24-hour treatment with 50 µM this compound.

| Cell Line | Cancer Type | % Apoptosis (at 50 µM) | Reference |

| NCI-H460 | Non-Small Cell Lung Cancer | 25.4 ± 2.1 | [1][2] |

| MCF7 | Breast Cancer | 35.2 ± 2.5 | [1][2] |

| CaCo2 | Colon Cancer | 30.7 ± 1.9 | [1][2] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the studies on this compound's cytotoxicity.

Cell Culture and Maintenance

-

Cell Lines: Human non-small cell lung cancer (NCI-H460, H23), human breast adenocarcinoma (MCF7), and human colorectal adenocarcinoma (CaCo2) cells are obtained from a certified cell bank (e.g., ATCC).

-

Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2. The medium is replaced every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-200 µM) or vehicle control (e.g., 0.5% DMSO).

-

Incubation: Plates are incubated for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Hoechst 33342/Propidium Iodide Apoptosis Assay

This assay uses fluorescent DNA stains to distinguish between healthy, apoptotic, and necrotic cells.

-

Cell Preparation: Cells are seeded in 24-well plates and treated with this compound as described for the MTT assay.

-

Staining: After treatment, the medium is removed, and cells are washed with Phosphate-Buffered Saline (PBS). A staining solution containing Hoechst 33342 (1 µg/mL) and Propidium Iodide (PI) (1 µg/mL) in PBS is added to each well.

-

Incubation: Cells are incubated for 15 minutes at 37°C in the dark.

-

Visualization: Stained cells are visualized and imaged using a fluorescence microscope. Healthy cells exhibit uniform, faint blue fluorescence. Apoptotic cells show bright, condensed, or fragmented blue nuclei. Necrotic cells are identified by red fluorescence from PI staining.

-

Quantification: The percentage of apoptotic cells is determined by counting the number of cells with apoptotic nuclei relative to the total number of cells in multiple fields of view.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: After treatment with this compound, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., Bcl-2, Bcl-xL, cleaved caspase-3, p-Akt, Akt, p-GSK-3β, GSK-3β, Slug, and GAPDH as a loading control).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software.

Visualized Mechanisms of Action

This compound exerts its cytotoxic effects through the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and metastasis.

This compound-Induced Apoptotic Pathway

This compound triggers the intrinsic pathway of apoptosis, characterized by the regulation of Bcl-2 family proteins and the activation of caspases.

Inhibition of the Akt/GSK-3β Signaling Pathway

This compound has also been shown to suppress the PI3K/Akt/GSK-3β signaling pathway, which is crucial for cell survival and the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. This compound, a phenanthrenequinone from Dendrobium densiflorum, sensitizes non-small cell lung cancer H460 cells to cisplatin-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Cypripedin's Putative Role in Plant Defense: A Technical Whitepaper

For Immediate Release

This technical guide delves into the existing scientific evidence and methodologies surrounding the potential role of cypripedin, a phenanthrenequinone isolated from the orchid Dendrobium densiflorum, in plant defense mechanisms. This document is intended for researchers, scientists, and professionals in the fields of phytopathology, natural product chemistry, and drug development. While direct, conclusive evidence for this compound's in-planta defensive function against specific phytopathogens is currently limited in publicly accessible literature, this paper synthesizes related data from analogous compounds and outlines the experimental frameworks necessary to elucidate its precise role.

Introduction: Phenanthrenes as Orchid Phytoalexins

Orchids, belonging to the family Orchidaceae, have evolved sophisticated chemical defense strategies to protect against a myriad of pathogens. A key component of this defense arsenal is the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized de novo in response to pathogen attack or environmental stress. Within the Orchidaceae, phenanthrenes and their derivatives represent a significant class of phytoalexins. These compounds have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.

This compound, a phenanthrenequinone from Dendrobium densiflorum, is structurally related to other known orchid phytoalexins. While much of the research on this compound has focused on its anticancer properties, its chemical nature strongly suggests a role in the plant's innate immune system. This guide will explore the indirect evidence supporting this hypothesis and provide the necessary technical information for further investigation.

Quantitative Data on Antifungal Activity of Orchid Phenanthrenes

| Compound | Pathogen | Assay Type | Efficacy (ED50) | Reference |

| Orchinol | Monilinia fructicola | Spore Germination Assay | 5 x 10⁻⁵ M | [1] |

| Orchinol | Phytophthora infestans | Spore Germination Assay | 5 x 10⁻⁵ M | [1] |

| 3,5-dimethoxy-3′-hydroxystilbene | Monilinia fructicola | Spore Germination Assay | 5 x 10⁻⁵ M | [1] |

| Hircinol | Not Specified | Not Specified | Less effective than orchinol | [1] |

| Loroglossol | Not Specified | Not Specified | Inactive | [1] |

Experimental Protocols

To rigorously assess the role of this compound in plant defense, a series of standardized experimental protocols should be employed. The following methodologies are based on established practices in phytopathology and natural product chemistry.

Isolation and Purification of this compound

A detailed protocol for the isolation of this compound from Dendrobium densiflorum is a prerequisite for any biological activity screening.

Workflow for this compound Isolation:

Caption: Workflow for the isolation and purification of this compound.

In Vitro Antimicrobial Assays

3.2.1. Fungal Spore Germination Assay

This assay is fundamental for determining the direct inhibitory effect of this compound on fungal pathogens.

-

Pathogen Culture: Grow the target fungal pathogen (e.g., Fusarium oxysporum, Rhizoctonia solani) on a suitable medium (e.g., Potato Dextrose Agar) to induce sporulation.

-

Spore Suspension: Harvest spores and prepare a suspension in sterile distilled water, adjusting the concentration to 1 x 10⁵ spores/mL.

-

This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of final concentrations.

-

Incubation: Mix the spore suspension with the this compound solutions in microtiter plates. Include a solvent control and a negative control (water). Incubate at 25°C for 24-48 hours.

-

Microscopic Examination: Observe the germination of spores under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

-

Data Analysis: Calculate the percentage of germination inhibition for each concentration and determine the ED50 value (the concentration that inhibits 50% of spore germination).

3.2.2. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Broth Microdilution Method: In a 96-well microtiter plate, add a standardized inoculum of the target bacterium or fungus to a series of wells containing serial dilutions of this compound in a suitable broth medium.

-

Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Visual Assessment: Determine the MIC as the lowest concentration of this compound at which there is no visible growth.

Signaling Pathways in Plant Defense

The biosynthesis of phytoalexins like phenanthrenes is typically induced by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by the plant's immune system. This recognition triggers a complex signaling cascade. While the specific pathway leading to this compound synthesis is not yet elucidated, a generalized model for phytoalexin induction is presented below.

References

The Pharmacokinetic Profile of Cypripedin in Animal Models: A Predictive Analysis

Disclaimer: To date, no dedicated pharmacokinetic studies on cypripedin in animal models have been published in peer-reviewed literature. This technical guide therefore provides a predictive analysis of its potential pharmacokinetic properties based on available data from structurally related compounds. The primary surrogate compound used for this analysis is lusianthridin , a dihydrophenanthrene, due to its structural similarity to this compound, a phenanthrenequinone. This document is intended to guide researchers, scientists, and drug development professionals in designing future preclinical studies for this compound.

Introduction

This compound (7-hydroxy-2,8-dimethoxy-1,4-phenanthrenedione) is a phenanthrenequinone isolated from orchids of the Dendrobium and Cypripedium genera.[1][2] It has garnered research interest for its potential therapeutic applications, including its ability to sensitize non-small cell lung cancer cells to cisplatin-mediated apoptosis.[3] A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME), collectively known as its pharmacokinetic profile, is fundamental to its development as a therapeutic agent. In the absence of direct data for this compound, this guide synthesizes and analyzes pharmacokinetic data from structurally analogous compounds to forecast its behavior in vivo.

Data Presentation: A Surrogate-Based Approach

The following table summarizes the pharmacokinetic parameters of lusianthridin, a dihydrophenanthrene, in rats. Given the shared phenanthrene core, these data may provide an initial estimate for the pharmacokinetic behavior of this compound, although differences in functional groups will undoubtedly influence the exact values.

Table 1: Pharmacokinetic Parameters of Lusianthridin in Rats Following Oral Administration

| Parameter | Value |

| Tmax (Time to Maximum Concentration) | 22.00 min |

| Cmax (Maximum Plasma Concentration) | 236.22 ng/mL |

| T1/2 (Elimination Half-life) | 83.05 - 104.47 min |

| Oral Bioavailability | 30.93 % |

Data extracted from a study on lusianthridin in rats. These values should be considered as indicative and not absolute for this compound.

Experimental Protocols: A Template for Future Studies

The methodologies employed in the pharmacokinetic assessment of the surrogate compound, lusianthridin, provide a robust framework for designing future in vivo studies for this compound.

Animal Model:

-

Species: Sprague-Dawley rats

-

Sex: Male and female

-

Weight: 200 ± 20 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Animals were fasted overnight prior to dosing.

Dosing:

-

Administration Route: Oral (p.o.) and Intravenous (i.v.)

-

Vehicle: A mixture of 0.5% carboxymethylcellulose sodium (CMC-Na)

-

Dosage:

-

Oral: 50 mg/kg

-

Intravenous: 5 mg/kg

-

Sample Collection:

-

Matrix: Blood

-

Collection Time Points (Oral): 0, 5, 15, 30, 45, 60, 90, 120, 240, 360, 480, and 720 minutes post-dosing.

-

Procedure: Approximately 0.3 mL of blood was collected from the tail vein into heparinized tubes at each time point. Plasma was separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.

Analytical Method:

-

Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

-

Sample Preparation: Protein precipitation. An aliquot of plasma was mixed with acetonitrile, vortexed, and centrifuged to precipitate proteins. The supernatant was then collected for analysis.

-

Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.

-

Detection: Positive ion mode using Multiple Reaction Monitoring (MRM).

Predicted Metabolic Pathways

The metabolism of this compound is anticipated to proceed via pathways common to phenanthrene-like structures. This involves Phase I and Phase II metabolic reactions.

Phase I Metabolism

Based on studies of phenanthrene, the core structure of this compound, Phase I metabolism is likely mediated by cytochrome P450 (CYP) enzymes.[4][5][6] In humans and mice, CYP1A1, CYP1A2, and CYP1B1 have been shown to be involved in the metabolism of phenanthrene.[6] These enzymes would likely catalyze oxidative reactions on the this compound molecule.

Phase II Metabolism

Following Phase I oxidation, the resulting metabolites, as well as the parent compound, are expected to undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. Based on the metabolic profile of the surrogate compound lusianthridin, the major Phase II metabolic pathways for this compound are predicted to be sulfation, glucuronidation, and glutathione conjugation.

Caption: Predicted metabolic pathways for this compound.

Proposed Experimental Workflow for a Definitive Pharmacokinetic Study

To definitively characterize the pharmacokinetic properties of this compound, a structured experimental workflow is necessary. The following diagram outlines a proposed approach, from initial analytical method development to comprehensive pharmacokinetic analysis.

Caption: A proposed experimental workflow for this compound studies.

Conclusion

While direct experimental data on the pharmacokinetics of this compound in animal models remains unavailable, this technical guide provides a predictive framework based on the known properties of structurally related compounds, lusianthridin and phenanthrene. It is anticipated that this compound will exhibit relatively rapid absorption and a moderate oral bioavailability. Its metabolism is likely to be driven by CYP450-mediated oxidation, followed by glucuronidation, sulfation, and glutathione conjugation. The experimental protocols and workflows detailed herein offer a comprehensive starting point for researchers to design and execute definitive studies to elucidate the true pharmacokinetic profile of this compound, a critical step in its potential development as a therapeutic agent.

References

- 1. 7-Hydroxy-2,8-dimethoxy-1,4-phenanthrenedione | C16H12O5 | CID 174864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 8031-72-9 [chemicalbook.com]

- 3. This compound, a phenanthrenequinone from Dendrobium densiflorum, sensitizes non-small cell lung cancer H460 cells to cisplatin-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Activity-Based Protein Profiling to Probe Relationships between Cytochrome P450 Enzymes and Early-Age Metabolism of Two Polycyclic Aromatic Hydrocarbons (PAHs): Phenanthrene and Retene (Journal Article) | OSTI.GOV [osti.gov]

- 6. Metabolic activation of phenanthrene by human and mouse cytochromes P450 and pharmacokinetics in CYP1A2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Cypripedin: A Technical Guide to its Impact on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypripedin, a phenanthrenequinone derived from the orchid Dendrobium densiflorum, has emerged as a compound of significant interest in oncological research.[1][2][3][4] Accumulating evidence indicates its potential as an anti-cancer agent, primarily through its ability to modulate critical cell signaling pathways involved in apoptosis and cell metastasis. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, focusing on its effects on non-small cell lung cancer (NSCLC) cells. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through two primary mechanisms: the induction of apoptosis and the inhibition of the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.

Induction of Apoptosis

This compound has been demonstrated to be a potent inducer of apoptosis in human lung cancer cells.[3] Morphological changes associated with apoptosis, such as DNA condensation and chromatin fragmentation, are observed in cells treated with this compound.[3] The pro-apoptotic effects of this compound are mediated through the intrinsic apoptosis pathway, characterized by the following key events:

-

Activation of Caspase-3: this compound treatment leads to the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[3][5]

-

Downregulation of Anti-Apoptotic Proteins: The expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL is significantly downregulated in the presence of this compound.[3][5]

These actions collectively shift the cellular balance towards apoptosis, leading to programmed cell death in cancer cells.

Inhibition of Epithelial-to-Mesenchymal Transition (EMT)

EMT is a cellular program that allows epithelial cells to acquire mesenchymal features, enhancing their migratory and invasive properties. This compound has been shown to effectively inhibit EMT in NSCLC cells, thereby reducing their metastatic potential.[2][6] This inhibition is achieved through the modulation of the Akt/GSK-3β signaling pathway.

The proposed mechanism is as follows:

-

Inhibition of Akt Phosphorylation: this compound treatment leads to a decrease in the phosphorylation of Akt at Ser473, thereby inactivating it.[2][6]

-

Activation of GSK-3β: The inactivation of Akt relieves the inhibitory phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β) at Ser9. This results in the activation of GSK-3β.[2][6]

-

Degradation of Slug: Activated GSK-3β promotes the ubiquitin-proteasomal degradation of the transcription factor Slug, a key regulator of EMT.[2][7]

-

Upregulation of E-cadherin and Downregulation of Mesenchymal Markers: The degradation of Slug leads to the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers such as N-cadherin and Vimentin.[2][6]

This cascade of events effectively reverses the mesenchymal phenotype of cancer cells, reducing their motility and invasiveness.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular parameters in non-small cell lung cancer cell lines.

Table 1: Effect of this compound on Cell Viability and Apoptosis in H460 Cells

| Concentration (µM) | Treatment Duration (h) | Cell Viability (% of Control) | Apoptotic Nuclei (%) |

| 50 | 24 | ~79% | Not specified |

| 100 | 24 | ~69% | Not specified |

| 50 | 72 | Not specified | ~15% |

| 100 | 72 | Not specified | ~38% |

Table 2: Effect of this compound on Protein Expression in H460 Cells (72h treatment)

| Protein | Concentration (µM) | Relative Expression Level (Fold Change vs. Control) |

| p-Akt (Ser473) | 20 | Decreased |

| p-GSK-3β (Ser9) | 20 | Decreased |

| Slug | 20 | Decreased |

| N-cadherin | 20 | Decreased |

| Vimentin | 20 | Decreased |

| Bcl-2 | >50 | Downregulated |

| Bcl-xL | >50 | Downregulated |

Signaling Pathway and Experimental Workflow Diagrams

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed H460 cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a CO₂ incubator.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0-100 µM) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 μL of MTT working solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-